molecular formula C12H10N2O2S B14247608 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one CAS No. 502935-49-1

5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one

Cat. No.: B14247608
CAS No.: 502935-49-1
M. Wt: 246.29 g/mol
InChI Key: DPFWLHYJBRHQIG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazole derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives.

Scientific Research Applications

Chemistry:

In chemistry, 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology:

In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of bacteria and viruses makes it a promising candidate for the development of new drugs.

Medicine:

In medicine, this compound is explored for its anticancer properties. Studies have shown that thiazole derivatives can exhibit significant antitumor activity against various cancer cell lines .

Industry:

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the aggregation factor of human platelets or act as a fibrinogenic receptor antagonist . These interactions can lead to the desired therapeutic effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
  • Thiazolo[4,5-b]pyridines
  • Pyrano[2,3-d]thiazoles

Comparison:

Compared to similar compounds, 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one stands out due to its unique structure and diverse range of applications. While other thiazole derivatives also exhibit medicinal and biological properties, this compound’s specific arrangement of functional groups enhances its reactivity and potential for drug development. Its ability to undergo various chemical reactions and its stability under different conditions make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

502935-49-1

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

5-methoxy-2-methyl-[1,3]thiazolo[5,4-c]quinolin-4-one

InChI

InChI=1S/C12H10N2O2S/c1-7-13-10-8-5-3-4-6-9(8)14(16-2)12(15)11(10)17-7/h3-6H,1-2H3

InChI Key

DPFWLHYJBRHQIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=O)N(C3=CC=CC=C32)OC

Origin of Product

United States

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